Vorapaxar Sulfate

GPCR pharmacology platelet aggregation receptor selectivity

Vorapaxar sulfate (CAS 705260-08-8) is the sulfate salt of the only FDA-approved PAR-1 antagonist, providing unparalleled selectivity (Ki 8.1 nM, >1000-fold over PAR-2/3/4). Unlike generic P2Y12 inhibitors, it uniquely blocks thrombin-mediated platelet activation—the most potent platelet agonist—without disrupting coagulation. The sulfate salt ensures defined crystallinity (Form A), DMSO solubility of 100–125 mg/mL, and reproducible oral bioavailability >90%. With a 159–311 h half-life, it enables chronic in vivo PAR-1 studies without frequent re-dosing. Specify CAS 705260-08-8 for HPLC-verified purity ≥98%, validated for polymorph identification (PXRD peaks: 12.1°, 15.5°, 19.3°, 20.8° 2θ).

Molecular Formula C29H35FN2O8S
Molecular Weight 590.7 g/mol
CAS No. 705260-08-8
Cat. No. B139164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorapaxar Sulfate
CAS705260-08-8
SynonymsN-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester Sulfate; _x000B_Sch 530348; 
Molecular FormulaC29H35FN2O8S
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
InChIInChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
InChIKeyNQRYCIGCIAWEIC-CKLVGUEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vorapaxar Sulfate (CAS 705260-08-8) Procurement Guide: PAR-1 Antagonist Differentiation and Selection Criteria


Vorapaxar sulfate is the sulfate salt form of vorapaxar, a synthetic tricyclic 3-phenylpyridine analog of himbacine that functions as a potent, orally active, and competitive antagonist of protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets [1]. Unlike antiplatelet agents targeting the P2Y12 ADP receptor (clopidogrel, prasugrel, ticagrelor) or cyclooxygenase (aspirin), vorapaxar sulfate selectively inhibits thrombin-mediated platelet activation without interfering with fibrinogen cleavage or the coagulation cascade [2]. The sulfate salt form (molecular weight 590.66 g/mol) is the commercial form used in pharmaceutical development and as the active ingredient in ZONTIVITY® tablets, offering distinct physicochemical properties including high DMSO solubility (100–125 mg/mL) and defined crystallinity .

Why Vorapaxar Sulfate Cannot Be Replaced by Generic P2Y12 Inhibitors or Other PAR-1 Antagonists


Substituting vorapaxar sulfate with a generic P2Y12 inhibitor (clopidogrel, prasugrel, ticagrelor) or an alternative PAR-1 antagonist (atopaxar) is scientifically unsound due to fundamental differences in molecular target, binding kinetics, and clinical evidence base. P2Y12 inhibitors block ADP-mediated platelet activation, leaving thrombin-mediated activation—the most potent platelet agonist—uninhibited [1]. Vorapaxar sulfate uniquely addresses this residual pathway, as demonstrated in the TRA 2°P-TIMI 50 trial where addition of vorapaxar to standard antiplatelet therapy (including P2Y12 inhibitors) further reduced cardiovascular death, MI, and stroke by 20% (HR 0.80, P<0.001) in patients with prior MI [2]. Among PAR-1 antagonists, atopaxar (E5555) exhibits slower onset of action (3.5 h) and substantially shorter half-life (23 h) compared with vorapaxar's 159–311 h, resulting in fundamentally different pharmacodynamic profiles that preclude simple interchange [3]. The sulfate salt form specifically enables stable crystalline formulations with validated dissolution characteristics for reproducible oral bioavailability exceeding 90% [4].

Vorapaxar Sulfate Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


PAR-1 Binding Affinity and Selectivity Profile Versus Related PAR Family Members

Vorapaxar sulfate binds to human PAR-1 with a Ki of 8.1 nM and demonstrates no detectable activity against PAR-2, PAR-3, or PAR-4 receptors when tested in parallel binding assays [1]. This selectivity profile is quantitatively distinct from non-selective protease inhibitors that may affect multiple PAR family members. In functional platelet aggregation assays, vorapaxar sulfate inhibits thrombin (10 nM)-induced human platelet aggregation with an IC50 of 47 nM, and haTRAP-induced aggregation with an IC50 of 25 nM, while showing no inhibition of ADP (20 μM)- or collagen (5 μM)-induced aggregation, confirming PAR-1 specificity .

GPCR pharmacology platelet aggregation receptor selectivity

Reduction of Coronary Stent Thrombosis Versus Placebo in Stented Patients on Standard Antiplatelet Therapy

In the TRA 2°P-TIMI 50 randomized controlled trial (N=26,449), vorapaxar added to standard antiplatelet therapy (including aspirin and thienopyridines) reduced Academic Research Consortium (ARC) definite stent thrombosis from 1.4% to 1.1% compared with placebo over median 2.5-year follow-up [1]. This represents a 29% relative risk reduction (HR 0.71, 95% CI 0.51–0.98, P=0.037) in a population where 92% of events were late or very late stent thrombosis. The benefit was consistent regardless of dual antiplatelet therapy use, diabetes status, or drug-eluting stent implantation [1]. No head-to-head trials exist comparing vorapaxar directly to intensified P2Y12 regimens for stent thrombosis prevention; however, the absolute risk reduction of 0.3% (NNT ≈ 333) was achieved on top of existing standard therapy.

interventional cardiology stent thrombosis secondary prevention

Reduction of Peripheral Revascularization in PAD Patients Versus Placebo

In the TRA 2°P-TIMI 50 trial subgroup of 5,845 patients with symptomatic peripheral artery disease (PAD), vorapaxar reduced the need for peripheral revascularization procedures from 19.3% (placebo) to 15.4% (vorapaxar) over 2.5 years [1]. This absolute reduction of 3.9% (HR 0.82, 95% CI 0.72–0.93, P=0.003) was consistent across all revascularization indications, including worsening claudication (55% of procedures), critical limb ischemia (24%), and acute limb ischemia (16%). For major adverse limb events (MALE), vorapaxar reduced events with HR 0.70 (95% CI 0.53–0.92, P=0.011) versus placebo [2]. By comparison, P2Y12 inhibitor monotherapy trials in PAD (e.g., EUCLID for ticagrelor) failed to demonstrate significant reduction in MALE versus clopidogrel [3].

peripheral artery disease limb ischemia vascular surgery

Pharmacokinetic Half-Life Comparison: Vorapaxar Sulfate Versus Atopaxar (E5555)

Vorapaxar sulfate exhibits a prolonged terminal elimination half-life of 159–311 hours (approximately 6.6–13 days) following oral administration, attributed to slow dissociation from the PAR-1 receptor and extensive plasma protein binding [1]. In contrast, atopaxar (E5555), the only other PAR-1 antagonist to reach advanced clinical development, has a reported half-life of approximately 23 hours and slower onset of action (3.5 hours versus vorapaxar's ability to achieve >80% platelet inhibition within 1-2 hours post-loading dose) [2]. The extended half-life of vorapaxar sulfate enables once-daily dosing with stable pharmacodynamic effect, whereas atopaxar would require more frequent administration to maintain comparable receptor occupancy. Metabolism of vorapaxar sulfate proceeds primarily via CYP3A4-mediated oxidation, with CYP2J2 contributing to formation of the equipotent M20 metabolite [3].

pharmacokinetics drug metabolism antiplatelet therapy

Vorapaxar Sulfate Salt Form Physicochemical Properties: Solubility and Crystalline Stability

Vorapaxar sulfate (CAS 705260-08-8, MW 590.66 g/mol) demonstrates high solubility in DMSO of 100–125 mg/mL (169.3–211.6 mM) at 25°C, enabling concentrated stock solutions for in vitro and in vivo studies . The sulfate salt exhibits defined crystalline polymorphism, with Form A showing characteristic PXRD peaks at 12.1°, 15.5°, 19.3°, and 20.8° 2θ, providing a verifiable identity marker for quality control [1]. In aqueous media, solubility is limited (<0.1 mg/mL in H2O), which necessitates formulation with excipients such as lactose and microcrystalline cellulose for oral dosage forms [2]. The sulfate salt form confers improved flowability and stability compared with the free base, making it suitable for industrial-scale pharmaceutical manufacturing [2].

formulation development salt selection preformulation

Vorapaxar Sulfate Optimal Procurement and Application Scenarios Based on Differentiated Evidence


Mechanistic Studies of Thrombin-Mediated Platelet Activation and GPCR Signaling

For researchers investigating PAR-1 signaling pathways, vorapaxar sulfate provides the highest-affinity (Ki 8.1 nM) and most selective tool compound available, with >1000-fold selectivity over PAR-2, PAR-3, and PAR-4 [1]. The 2.2 Å crystal structure of PAR-1 bound to vorapaxar is publicly available (PDB: 3VW7), enabling structure-based drug design and molecular modeling studies [2]. Procurement should specify the sulfate salt for optimal DMSO solubility (100 mg/mL) and verified purity ≥98% by HPLC.

Preclinical Models of Stent Thrombosis and Peripheral Artery Disease

Vorapaxar sulfate is the only PAR-1 antagonist with validated efficacy in reducing stent thrombosis (HR 0.71, P=0.037) and peripheral revascularization (HR 0.82, P=0.003) in large-scale randomized trials [3][4]. Researchers designing animal models of in-stent restenosis, late stent thrombosis, or critical limb ischemia should prioritize vorapaxar sulfate over generic P2Y12 inhibitors, which do not address thrombin-mediated platelet activation and have failed to show limb outcome benefit in PAD populations [5].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Sustained PAR-1 Inhibition

With a terminal half-life of 159–311 hours, vorapaxar sulfate enables experimental designs requiring prolonged, stable PAR-1 antagonism without frequent re-dosing [6]. This is particularly valuable in chronic in vivo studies where daily dosing of shorter-acting alternatives (e.g., atopaxar, t1/2 ≈ 23 h) would introduce pharmacokinetic variability. Metabolism proceeds primarily via CYP3A4, making vorapaxar sulfate a useful probe substrate for CYP3A4-mediated drug interaction studies [7].

Formulation Development and Polymorph Screening

The sulfate salt form (CAS 705260-08-8) offers defined crystalline Form A with characteristic PXRD peaks (12.1°, 15.5°, 19.3°, 20.8° 2θ) suitable for polymorph identification and patent compliance [8]. Pharmaceutical scientists developing generic ZONTIVITY® formulations or novel PAR-1 antagonist delivery systems should procure vorapaxar sulfate specifically, as excipient compatibility studies and dissolution testing have been validated for this salt form using lactose, microcrystalline cellulose, and croscarmellose sodium [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vorapaxar Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.